molecular formula C12H20N4O2S B6435088 N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549012-80-6

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B6435088
CAS No.: 2549012-80-6
M. Wt: 284.38 g/mol
InChI Key: WYBFCSUBVMYGIY-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a piperidine ring, which is further substituted with a methylpyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.

    Introduction of the Pyrimidine Moiety: The next step involves the introduction of the 5-methylpyrimidine group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a 5-methylpyrimidine derivative.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(2-pyrimidinyl)piperidin-4-yl]methanesulfonamide
  • N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide

Uniqueness

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide is unique due to the specific positioning of the methyl group on the pyrimidine ring, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacological profiles and applications compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-10-8-13-12(14-9-10)16-6-4-11(5-7-16)15(2)19(3,17)18/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBFCSUBVMYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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